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Compound of Interest

Compound Name: 2-Bromo-1-indanol

Cat. No.: B184377

A Cost-Benefit Analysis of 2-Bromo-1-indanol in
Pharmaceutical Manufacturing

In the competitive landscape of pharmaceutical manufacturing, the selection of optimal starting
materials and synthetic routes is paramount to achieving cost-effective, efficient, and scalable
production of active pharmaceutical ingredients (APIs). This guide provides a comparative
analysis of using 2-Bromo-1-indanol as a key intermediate, weighed against viable
alternatives, with a focus on the synthesis of cis-1-amino-2-indanol, a critical chiral building
block for several antiviral drugs, most notably the HIV protease inhibitor Indinavir.

Executive Summary

2-Bromo-1-indanol serves as a precursor in a multi-step synthesis to cis-1-amino-2-indanol.
While this route is chemically feasible, it is often outperformed by alternative methods starting
from more readily available and cost-effective materials like indene. The "indene oxide route,"
in particular, is widely regarded as a more direct and economical approach for large-scale
production. This analysis presents a comparison of these synthetic pathways, supported by
experimental data and cost considerations, to aid researchers and drug development
professionals in making informed decisions.

Comparison of Synthetic Routes to cis-1-amino-2-
indanol
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The synthesis of cis-1-amino-2-indanol is a crucial process in the manufacturing of Indinavir

and other pharmaceuticals.[1] Below is a comparison of the route utilizing 2-Bromo-1-indanol

against the primary alternative, which starts from indene.

Quantitative Data Comparison

Route 1: 2-Bromo- Route 2: Indene via Route 3: 1-
Parameter . .

1-indanol Indene Oxide Indanone

) ] trans-2-Bromo-1-

Starting Material ) Indene 1-Indanone

indanol

) trans-1-amino-2- Indene oxide, 2-Hydroxy-1-indanone

Key Intermediates ) ) ] ] )

indanol, cis-oxazoline oxazoline oxime

~60-70% (estimated

Overall Yield ] ~50% from indene Variable, multi-step
from literature)
Number of Steps ~4 steps ~3 steps ~3-4 steps
o ) ) Asymmetric )
Stereoselectivity Inversion chemistry o Stereoselective
) ) epoxidation )
Control (thionyl chloride) reduction
(Jacobsen's catalyst)
N High (demonstrated at
Scalability Moderate ) ) Moderate
industrial scale)
Ammonia, 4- (Salen)Mn(lINCI,

Key Reagents

nitrobenzoyl chloride,

thionyl chloride

NaOCI, H2S0Oa4,
Acetonitrile

Hydroxylamine,
Borane-THF

Cost Comparison of Starting Materials
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Price

Starting Material CAS Number Purity .
(Approximate)

Discontinued by some
major suppliers,
10368-44-2 99% indicating potential

trans-2-Bromo-1-

indanol
availability and cost
issues.[2]
Technical Grade
Indene 95-13-6 ~$12 USD/kg[3]
(92%)
~$58 USD/Kkg (bulk
1-Indanone 83-33-0 >99% pricing may be lower)

[A10516107108]

Note: Prices are subject to change and may vary based on supplier and quantity.

Experimental Protocols
Route 1: Synthesis of cis-1-amino-2-indanol from trans-
2-Bromo-1-indanol

This method involves the formation of a trans-aminoindanol, followed by an inversion of
stereochemistry to yield the desired cis product.

Step 1: Formation of trans-1-amino-2-indanol trans-2-Bromo-1-indanol is treated with an
excess of ammonia. This reaction is presumed to proceed through an in-situ formation of an
indene oxide intermediate, which is then opened by ammonia to yield trans-1-amino-2-indanol.

Step 2: Amide Formation The resulting trans-1-amino-2-indanol is reacted with 4-nitrobenzoyl
chloride to form the corresponding amide.

Step 3: Intramolecular Cyclization with Inversion The amide is treated with thionyl chloride,
which facilitates an intramolecular cyclization. This step proceeds with an inversion of
configuration at the C2 position to form a cis-oxazoline.
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Step 4: Hydrolysis The cis-oxazoline is then hydrolyzed under acidic conditions to yield racemic
cis-1-amino-2-indanol. The overall yield for the final two steps is reported to be around 68%.

Route 2: Synthesis of (1S,2R)-1-aminoindan-2-ol from
Indene (Organic Syntheses Procedure)

This procedure is well-documented and has been implemented on an industrial scale. It is
considered the most direct and economical route.

Step 1: Asymmetric Epoxidation of Indene A solution of indene and 4-phenylpyridine N-oxide in
a mixture of dichloromethane and aqueous sodium hypochlorite is cooled. An epoxidation
catalyst, such as (S,S)-(salen)Mn(llI)CI, is added. The mixture is stirred vigorously until the
reaction is complete. The layers are separated, and the organic layer is washed and
concentrated to give (1R,2S)-indene oxide. The typical yield is around 89% with an
enantiomeric excess of 88%.

Step 2: Ritter Reaction to form the Oxazoline The (1R,2S)-indene oxide is dissolved in
acetonitrile and cooled. A solution of sulfuric acid in acetonitrile is added dropwise, and the
reaction is allowed to warm to room temperature. After neutralization and extraction, the crude
oxazoline is obtained.

Step 3: Hydrolysis to (1S,2R)-1-aminoindan-2-ol The crude oxazoline is heated at reflux with
agueous sodium hydroxide. After cooling, extraction, and crystallization, (1S,2R)-1-aminoindan-
2-ol is obtained. The overall yield from indene can be around 50%.

Workflow Diagrams (DOT Language)

Below are the visualized synthetic pathways for the two main routes.
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Route 1: From 2-Bromo-1-indanol
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Caption: Synthetic pathway from 2-Bromo-1-indanol.
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Route 2: From Indene
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Caption: Synthetic pathway starting from Indene.

Cost-Benefit Analysis

2-Bromo-1-indanol Route:
¢ Benefits:

o Potentially useful for accessing specific isomers if the starting bromohydrin is
enantiomerically pure.

e Costs/Drawbacks:
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o The starting material, trans-2-bromo-1-indanol, appears to have limited commercial
availability, which can lead to higher costs and supply chain instability.[2]

o The synthesis involves multiple steps, including protection and deprotection, which can
lower the overall yield and increase waste.

o The use of reagents like thionyl chloride can be hazardous and require special handling on
a large scale.

o The initial reaction with ammonia can be difficult to control and may lead to side products.
Indene via Indene Oxide Route:

o Benefits:

[e]

Indene is a readily available and inexpensive bulk chemical derived from coal tar or
petroleum.[3]

[¢]

This route is more convergent and has fewer steps, leading to higher overall efficiency.

[e]

The asymmetric epoxidation step allows for excellent control of stereochemistry, producing
the desired enantiomer in high purity.

[e]

The process has been successfully scaled up for industrial production, demonstrating its
robustness and economic viability.[3]

e Costs/Drawbacks:

o The use of a chiral catalyst for the asymmetric epoxidation adds to the cost, although the
catalyst loading is low.

o The Ritter reaction uses strong acid, which requires careful control of reaction conditions
and appropriate equipment.

Conclusion

For the large-scale industrial synthesis of cis-1-amino-2-indanol, the route starting from indene
via indene oxide is demonstrably superior to the one using 2-Bromo-1-indanol. The significant
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cost advantage of indene as a starting material, coupled with a more efficient and scalable
synthetic pathway, makes it the preferred choice for pharmaceutical manufacturing. The 2-
Bromo-1-indanol route, while chemically sound, is hampered by the potential high cost and
limited availability of the starting material, as well as a less efficient multi-step process. For
researchers and drug development professionals, focusing on optimizing routes from readily
available feedstocks like indene is likely to yield a more favorable economic outcome and a
more sustainable manufacturing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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